molecular formula C6H4N2O B022336 4-Cyanopyridine N-oxide CAS No. 14906-59-3

4-Cyanopyridine N-oxide

Cat. No. B022336
CAS RN: 14906-59-3
M. Wt: 120.11 g/mol
InChI Key: QNCSFBSIWVBTHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Cyanopyridine N-oxide and related compounds involves several innovative approaches. A notable method includes the reaction of hydrazones with pyridine aldehydes, followed by oxidation to obtain functionalized 1,2,4-triazene 4-oxides, which are then functionalized by introducing a cyano group via nucleophilic aromatic substitution. This process leads to the synthesis of functionalized bi- and terpyridines, showcasing the versatility of 4-Cyanopyridine N-oxide in synthetic chemistry (Kozhevnikov et al., 2003).

Molecular Structure Analysis

The molecular structure of 4-Cyanopyridine N-oxide derivatives has been extensively studied. For instance, the synthesis and properties of ruthenium(II) complexes with 4'-cyano-2,2':6',2''-terpyridine demonstrate how the introduction of the cyano group significantly alters photophysical, redox properties, and the excited-state lifetime of these complexes, indicating the impact of 4-Cyanopyridine N-oxide on molecular structure and properties (Wang et al., 2005).

Chemical Reactions and Properties

4-Cyanopyridine N-oxide participates in various chemical reactions, demonstrating its versatility as a reagent. It has been used as a carbocatalyst in the one-pot synthesis of 2-amino-3-cyanopyridines, highlighting its efficiency and the green aspect of its applications due to the use of water as a reaction medium (Khalili, 2016).

Physical Properties Analysis

The physical properties of 4-Cyanopyridine N-oxide and its derivatives are crucial for their application in various fields. Studies on compounds such as dideuterated cyanopyridines have helped in understanding the mass and NMR spectra characteristics, which are essential for characterizing and utilizing these compounds in further chemical processes (Pavlik & Laohhasurayotin, 2005).

Chemical Properties Analysis

The chemical properties of 4-Cyanopyridine N-oxide derivatives are explored through reactions that demonstrate their reactivity and potential for creating complex molecules. For instance, the multicomponent synthesis of 2-amino-3-cyanopyridines using graphene oxide as a catalyst showcases the compound's role in facilitating reactions in a green and efficient manner (Khalili, 2016).

Scientific Research Applications

Application in Inhibiting Nitric Oxide Production

  • Summary of the Application: 4-Cyanopyridine N-oxide is used in the development of novel nitric oxide (NO) production inhibitors. NO, the smallest signaling molecule known, can be excessively produced by overexpressed inducible nitric oxide synthase (iNOS), leading to multiple inflammatory related diseases. Thus, reducing the overexpression of NO represents a potential anti-inflammatory strategy .
  • Methods of Application or Experimental Procedures: A series of compounds were designed and synthesized based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments. The final compounds were characterized by nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR) and high resolution mass spectrum (HRMS) .
  • Results or Outcomes: Among the synthesized compounds, compound S2h displayed a vigorous inhibitory activity on NO production with an IC50 value of 3.21±0.67 µM, which was much lower than that of the positive control Nω-nitro-L-arginine (L-NNA, IC50=28.36±3.13 µM). Due to its obeying Lipinski’s and Veber’s rules that guarantee compounds with good oral bioavailability, S2h effectively suppressed the paw swelling in carrageenan-induced mice .

Application in Selective Oxidation of Methyl Aromatics

  • Summary of the Application: 4-Cyanopyridine is used as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . This process is fundamental in the chemical industry as the corresponding carbonyl products are versatile building blocks in plastics, synthetic fibers, the pharmaceutical and perfume industries .
  • Methods of Application or Experimental Procedures: The catalyst, 4-N,N-Dimethylaminopyridine (DMAP), is combined with benzyl bromide. This combination exhibited higher catalytic activity than other pyridine analogues, such as 4-carboxypyridine, 4-cyanopyridine and pyridine . The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen .
  • Results or Outcomes: The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP. The onium salt was well characterized by NMR and the reaction mechanism was discussed .

Safety And Hazards

4-Cyanopyridine N-oxide is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

1-oxidopyridin-1-ium-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4N2O/c7-5-6-1-3-8(9)4-2-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCSFBSIWVBTHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanopyridine N-oxide

CAS RN

14906-59-3
Record name 4-Pyridinecarbonitrile, 1-oxide
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Record name 4-Cyanopyridine N-oxide
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Record name 4-Pyridinecarbonitrile, 1-oxide
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Record name Isonicotinonitrile 1-oxide
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Synthesis routes and methods I

Procedure details

4-cyanopyridine was reacted with 1 equivalent of HOF.MeCN to yield 59% of 4-cyanopyridine-N-oxide.
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Synthesis routes and methods II

Procedure details

This example illustrates the use of catalytic activity of the product obtained in Example 1. A typical oxidation of substituted pyridine to substituted pyridine N-oxide was carried out as follows. 0.5 g. of the material obtained according to example 1, (x=0.064) were added to a mixture containing 10.0 g 4-Cyano pyridine and 40 ml methanol under stirring. The temperature of this reaction mixture was kept at 60° C. and then 19.8 g. of H2O2 (30%) were added drop wise to the reaction mixture under stirring. The progress of the reaction followed by Thin Layer Chromatography. Then this reaction was carried out for 24 hours. Once the reaction was complete the catalyst was removed by filtration and the solvent was distilled off under vacuum. The isolated product by this procedure contained, exclusively the corresponding N-oxide is observed from the 1HNMR and mass spectra. 4-Cyanopyridne gave 9.6 g of coresponding 4-Cyanopyridine N-oxide without any trace of byproduct.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
KI Hardcastle, MJ Laing, TJ McGauley… - Journal of Crystal and …, 1974 - Springer
… Crystals of 4-cyanopyridine-N-oxide crystallize in space group P21/c (No. 14). There are four … View of 4-cyanopyridine-N-oxide with the atom numbering system used. Each atom is …
Number of citations: 8 link.springer.com
R Moreno-Fuquen, C Arana… - … Section E: Structure …, 2012 - scripts.iucr.org
… co-ordinated polymers with the 4-cyanopyridine N-oxide as a ligand was also reported (… know the structural behavior of the 4-cyanopyridine N-oxide. The crystal and molecular structure …
Number of citations: 1 scripts.iucr.org
O Piovesana, J Selbin - Journal of Inorganic and Nuclear Chemistry, 1969 - Elsevier
… 4-Cyanopyridine N-oxide has been incorporated as a ligand in nine new complexes spanning the six metal ions VO 2+ , Co 2+ , Ni 2+ , Cu 2+ , Zn 2+ , and Cd 2+ . Its strength as a …
Number of citations: 14 www.sciencedirect.com
TJ McGauley - 1972 - dspace.calstate.edu
… 4-cyanopyridine-N -oxide is a readily available, plate -like solid … 4-cyanopyridine -N -oxide was also appealing in that we … to the structure of 4-cyanopyridine-N-oxide so that we could …
Number of citations: 0 dspace.calstate.edu
LC Nathan, JH Nelson, GL Rich… - Inorganic …, 1969 - ACS Publications
… tion, PNi-o for the 4-cyanopyridine N-oxide-nickel complex is … 2-, 3-, and 4-cyanopyridine N-oxide complexes each have a … the 2- and 4-cyanopyridine N-oxide complexes of silver have …
Number of citations: 22 pubs.acs.org
SV Eliseeva, OV Kotova, VG Kessler, F Gumy… - Journal of alloys and …, 2008 - Elsevier
… Ln 2 (hfa) 6 (4-cpyNO) 3 ] (Ln = Sm III –Dy III , Tm III ) were isolated in 70–80% yield by treating the corresponding hydrated Ln hexafluoroacetylacetonates with 4-cyanopyridine-N-oxide …
Number of citations: 12 www.sciencedirect.com
RK Agarwal, G Singh, SC Rastogi - Thermochimica acta, 1985 - Elsevier
… The IR spectra of 4-cyanopyridine N-oxide and its complexes have been recorded in the 4000-200 cm-’ region. Shindo [19,20] and Quagliano et al. [21,22] have examined the IR …
Number of citations: 6 www.sciencedirect.com
SV Eliseeva, M Ryazanov, F Gumy, SI Troyanov… - 2006 - Wiley Online Library
… the synthesis, structural study and thermal analysis of the new mixed-ligand lanthanide(III) complexes [Ln(hfa) 3 (4-cpyNO)] 2 (Ln = Sm III –Ho III , Tm III ) with 4-cyanopyridine N-oxide …
J Xiang, Y Luo, CH Wang - Zeitschrift für anorganische und …, 2013 - Wiley Online Library
… Herein, 4-cyanopyridine N-oxide was used as the precursor of tetrazole ligand for the construction of metal-organic frameworks (MOFs) via [2+3] dipolar cycloaddition of nitriles and …
Number of citations: 13 onlinelibrary.wiley.com
C Näther, I Jess - Acta Crystallographica Section E: Crystallographic …, 2023 - scripts.iucr.org
… of dinuclear units, in which each metal cation is octahedrally coordinated by one water molecule, one terminal and two bridging thiocyanate anions and two 4-cyanopyridine N-oxide …
Number of citations: 6 scripts.iucr.org

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